

Diisobutylaluminum Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

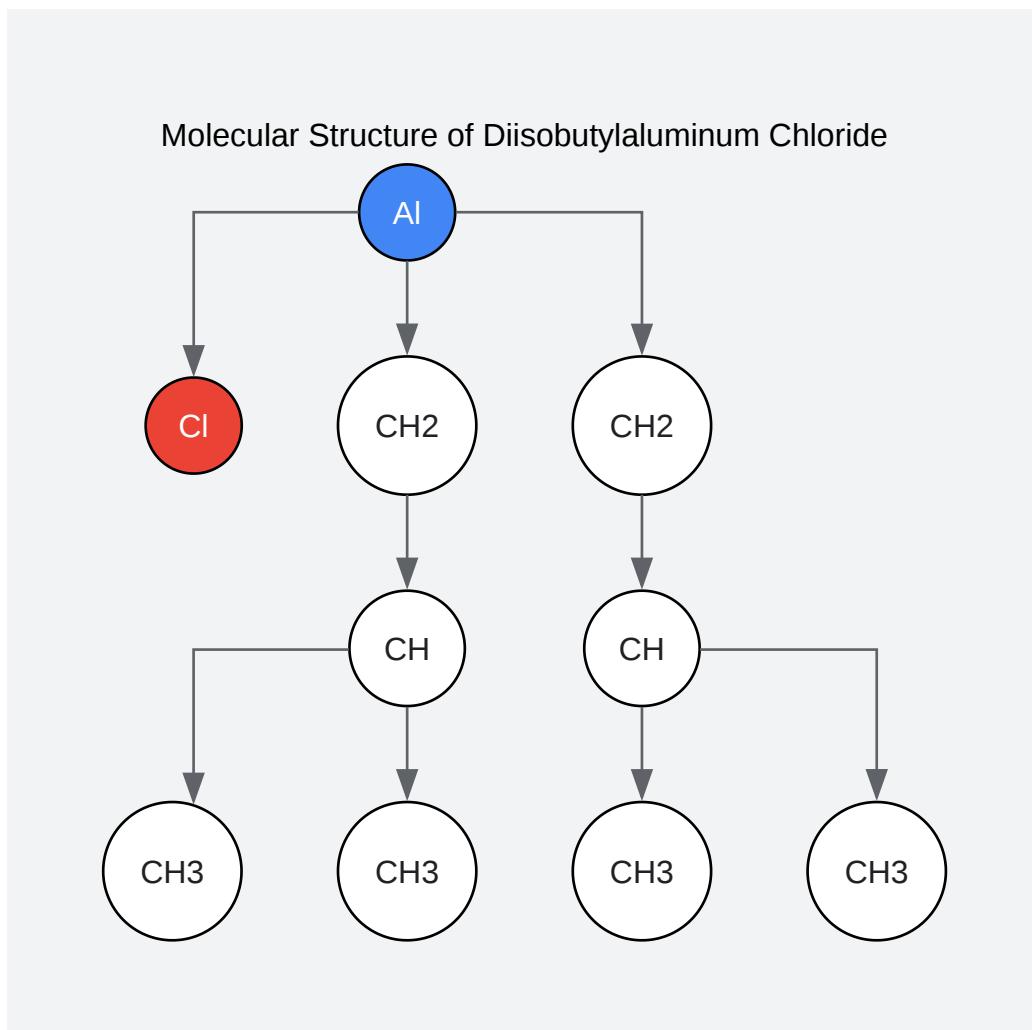
Compound Name: *Diisobutylaluminum chloride*

Cat. No.: B159372

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


Diisobutylaluminum chloride (DIBAC) is a powerful organoaluminum reagent with significant applications in organic synthesis and polymer chemistry. This technical guide provides an in-depth overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its critical role as a co-catalyst in Ziegler-Natta polymerization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical research and development.

Molecular Structure and Formula

Diisobutylaluminum chloride is an organoaluminum compound featuring a central aluminum atom bonded to a chlorine atom and two isobutyl groups. The presence of the electron-withdrawing chlorine atom differentiates its reactivity from that of triisobutylaluminum (TIBAL).

- Chemical Formula: C₈H₁₈AlCl[1]
- Linear Formula: [(CH₃)₂CHCH₂]₂AlCl
- SMILES: CC(C)C--INVALID-LINK--CC(C)C
- InChI Key: HQMRIBYCTLBDAK-UHFFFAOYSA-M

The molecular structure of **diisobutylaluminum chloride** can be visualized as a tetrahedral arrangement around the central aluminum atom.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **diisobutylaluminum chloride**.

Physicochemical Properties

A summary of the key quantitative data for **diisobutylaluminum chloride** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	176.66 g/mol	[1]
Appearance	Colorless liquid	[1]
Density	0.905 g/mL at 25 °C	[2]
Melting Point	-40 °C	
Boiling Point	152 °C at 10 mmHg	
Refractive Index	n _{20/D} 1.4506	[2]
Solubility	Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. Reacts with water.	[2]

Experimental Protocols

Synthesis of Diisobutylaluminum Chloride

A documented method for the preparation of **diisobutylaluminum chloride** involves the reaction of triisobutylaluminum with carbon tetrachloride. The overall reaction is as follows:

Materials:

- Triisobutylaluminum (1.0 M solution in a suitable solvent like heptane or cyclohexane)
- Carbon tetrachloride
- Anhydrous heptane or cyclohexane
- Standard glassware for air-sensitive chemistry (Schlenk line, nitrogen/argon atmosphere)

Procedure:

- All manipulations should be carried out under a dry, oxygen-free nitrogen or argon atmosphere.
- In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, a 1.0 M solution of triisobutylaluminum in heptane is placed.
- A solution of carbon tetrachloride in heptane is added dropwise to the triisobutylaluminum solution with stirring. The reaction is exothermic and the addition rate should be controlled to maintain a manageable reaction temperature.
- The reaction progress can be monitored by observing the consumption of triisobutylaluminum.
- Upon completion of the reaction, the product, **diisobutylaluminum chloride**, is obtained in solution. For isolation, the solvent can be removed under reduced pressure, and the product can be distilled.

Characterization

The characterization of **diisobutylaluminum chloride** is crucial to confirm its identity and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the isobutyl groups. These would include a doublet for the six methyl protons (CH_3), a multiplet for the methine proton (CH), and a doublet for the methylene protons (CH_2). The chemical shifts will be influenced by the aluminum and chlorine atoms.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the methyl, methine, and methylene carbons of the isobutyl groups.

General NMR Protocol:

- Prepare the NMR sample under an inert atmosphere by dissolving a small amount of **diisobutylaluminum chloride** in a deuterated, anhydrous solvent (e.g., benzene-d6,

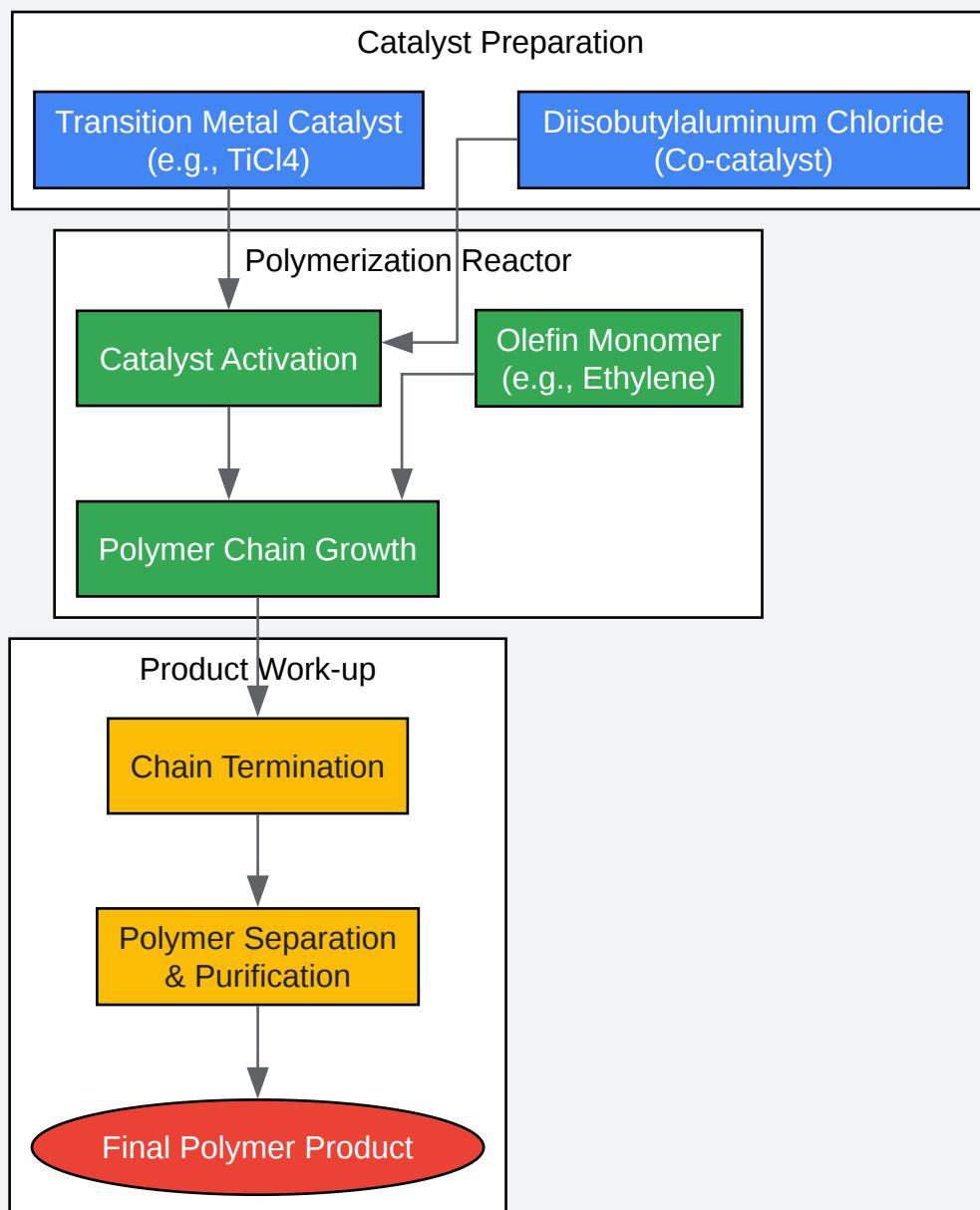
toluene-d8).

- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Process the spectra to determine chemical shifts, multiplicities, and integration values to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **diisobutylaluminum chloride** will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the isobutyl groups. The Al-Cl stretching frequency would also be observable, typically in the far-infrared region.

General IR Protocol:


- Under an inert atmosphere, prepare a sample for IR analysis. For a liquid sample, this can be done by placing a thin film between two salt plates (e.g., KBr or NaCl).
- Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Application in Ziegler-Natta Polymerization

Diisobutylaluminum chloride is widely used as a co-catalyst in Ziegler-Natta polymerization, a process for producing stereoregular polymers from olefins like ethylene and propylene.[\[2\]](#) In this system, it plays a crucial role in activating the transition metal catalyst (e.g., a titanium compound).

The general workflow for Ziegler-Natta polymerization using a **diisobutylaluminum chloride** co-catalyst can be simplified as follows:

Simplified Ziegler-Natta Polymerization Workflow

[Click to download full resolution via product page](#)

Caption: A high-level workflow for Ziegler-Natta polymerization.

Experimental Workflow for Ethylene Polymerization:

A general experimental procedure for the polymerization of ethylene using a Ziegler-Natta catalyst system involving **diisobutylaluminum chloride** is as follows:

- Reactor Preparation: A stainless-steel autoclave reactor is thoroughly cleaned and dried under a nitrogen flow at an elevated temperature (e.g., 100 °C) and then cooled.
- Solvent and Co-catalyst Addition: An anhydrous solvent (e.g., n-heptane) is added to the reactor under a nitrogen atmosphere. The **diisobutylaluminum chloride** co-catalyst is then introduced.
- Reactor Pressurization: The nitrogen atmosphere is replaced with ethylene.
- Catalyst Injection: The reactor is heated to the desired polymerization temperature, and the transition metal catalyst (e.g., a silica-supported titanium catalyst) is injected to initiate the polymerization.
- Polymerization: Ethylene is continuously supplied to the reactor to maintain a constant pressure as it is consumed during the polymerization process.
- Termination and Product Isolation: After the desired reaction time, the polymerization is terminated (e.g., by adding an alcohol). The resulting polymer slurry is then dried, and the polymer is further purified and dried under vacuum.

Safety and Handling

Diisobutylaluminum chloride is a highly reactive and pyrophoric compound, meaning it can ignite spontaneously in air. It also reacts violently with water. Therefore, it must be handled with extreme caution in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and gloves, is essential.

This guide provides a foundational understanding of **diisobutylaluminum chloride** for research and development purposes. For specific applications, further consultation of specialized literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(isobutyl)aluminum chloride | C8H18AlCl | CID 15688 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. DIISOBUTYLALUMINUM CHLORIDE | 1779-25-5 [chemicalbook.com]
- To cite this document: BenchChem. [Diisobutylaluminum Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159372#diisobutylaluminum-chloride-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

